molecular formula C10H9NO4S B2451324 5-Amino-4-hydroxynaphthalene-1-sulfonic acid CAS No. 571-79-9

5-Amino-4-hydroxynaphthalene-1-sulfonic acid

Cat. No.: B2451324
CAS No.: 571-79-9
M. Wt: 239.25
InChI Key: SOXXKJYGIOINNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-hydroxynaphthalene-1-sulfonic acid is a derivative of aniline consisting of a trifunctional monomer bearing three functional groups –NH2, –OH and –SO3H. It also contains two fused benzene rings . This compound is a versatile material used in various scientific research applications. Its unique properties enable its utilization in fields such as pharmaceuticals, dye synthesis, and analytical chemistry.


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core substituted with an amino group, a hydroxy group, and a sulfonic acid group . The InChI code for this compound is 1S/C10H9NO4S/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.25 . It is a derivative of aniline consisting of a trifunctional monomer bearing three functional groups –NH2, –OH and –SO3H .

Scientific Research Applications

Electrochemical Analysis

5-Amino-4-hydroxynaphthalene-1-sulfonic acid has been utilized in electrochemical studies. For example, a study by Tefera et al. (2016) demonstrated its use in the simultaneous determination of caffeine and paracetamol using square-wave voltammetry at a modified electrode. This method proved effective for quantitative determination in various samples, highlighting its potential in analytical chemistry (Tefera et al., 2016).

Environmental Applications

The compound has been applied in environmental studies, such as the degradation and regeneration of certain sulfonic acids using biochar-based nanocomposites. A study by Li et al. (2017) explored this application, indicating its effectiveness in water treatment technologies (Li et al., 2017).

Corrosion Inhibition

In the field of materials science, this compound has been evaluated as a corrosion inhibitor. Yıldız et al. (2014) investigated its effectiveness in protecting mild steel in acidic environments, demonstrating its potential as a protective agent (Yıldız et al., 2014).

Sensing Applications

The compound has also been used in the development of sensors. Shi et al. (2013) developed a fluorescent sensor for CN- in water based on the mechanism of supramolecular self-assembly using 4-amino-3-hydroxynaphthalene-1-sulfonic acid. This work highlights its role in the selective recognition of anions (Shi et al., 2013).

Antimicrobial Studies

Bakare (2019) synthesized metal complexes using a Schiff base derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid, demonstrating their antimicrobial potential. This indicates its usefulness in developing new antimicrobial agents (Bakare, 2019).

Cancer Research

In the field of cancer research, Iqbal et al. (2013) identified derivatives of this compound as efficient inhibitors of ecto-5'-nucleotidase, showing potential in cancer therapy (Iqbal et al., 2013).

Safety and Hazards

5-Amino-4-hydroxynaphthalene-1-sulfonic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

5-amino-4-hydroxynaphthalene-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXXKJYGIOINNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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